molecular formula C15H13BrN2O3 B5603342 N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No. B5603342
M. Wt: 349.18 g/mol
InChI Key: CMLOWTGYZHNXQL-UHFFFAOYSA-N
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Description

Nitrobenzamide derivatives, including compounds like N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide, are of significant interest in organic chemistry due to their diverse biological activities and potential applications in material science. These compounds are synthesized through various organic reactions and analyzed using techniques such as NMR, MS, IR spectroscopy, and X-ray crystallography.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives typically involves the acylation of nitrobenzene derivatives with appropriate acid chlorides or anhydrides in the presence of a base. The synthesis process can be optimized by selecting suitable solvents and reaction conditions to increase yield and purity (Dwivedi & Kumar, 2019).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by spectroscopic methods and X-ray crystallography. These compounds often exhibit interesting structural features, including hydrogen bonding and π-π interactions, which can influence their physical and chemical properties (He et al., 2014).

Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

N-(4-Bromophenyl)-4-nitrobenzamide has been studied for its vibrational spectroscopic properties and molecular docking potential, suggesting its application in developing antibacterial drugs. Computational methods highlighted its structural characteristics and potential electro-optical applications due to its hyperpolarizability values (Dwivedi & Kumar, 2019).

Synthetic Applications

Anticonvulsant Activity

A study on a series of 4-nitro-N-phenylbenzamides, closely related to the compound , demonstrated significant anticonvulsant properties. This suggests potential therapeutic applications for related compounds in treating seizure disorders (Bailleux et al., 1995).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, which share structural features with N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide, have been evaluated for their efficacy as corrosion inhibitors on mild steel in acidic conditions. These studies highlight the chemical's potential in industrial applications to protect metals against corrosion (Mishra et al., 2018).

Biosensor Development

The development of biosensors using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, which has a similar nitro and amide functional group arrangement, indicates the utility of such compounds in creating sensitive detection systems for biological molecules. This application is crucial for medical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLOWTGYZHNXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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